Imazamethabenz

Descripción

Propiedades

IUPAC Name |

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUNXXKSYBUHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81405-85-8 | |

| Record name | Imazamethabenz [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Imazamethabenz on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazamethabenz is a selective herbicide belonging to the imidazolinone chemical family. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants. This guide provides a comprehensive overview of the molecular mechanism of action of this compound on ALS, including its binding kinetics, the nature of its inhibition, and the structural alterations it induces in the enzyme. Due to the limited availability of specific quantitative data for this compound, this report incorporates data from closely related and well-studied imidazolinone herbicides, such as imazethapyr and imazaquin, to provide a robust model of its mechanism.

Introduction to this compound and Acetolactate Synthase

This compound is a post-emergence herbicide used for the control of a wide range of grass and broadleaf weeds in cereal crops.[1] Like other imidazolinone herbicides, its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a critical enzyme in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[4][5] This pathway is present in plants and microorganisms but absent in animals, making ALS an ideal target for herbicides with low mammalian toxicity.[6]

ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate. These reactions are the first committed steps in the biosynthesis of valine/leucine and isoleucine, respectively. Inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[4]

Mechanism of Action of this compound on Acetolactate Synthase

The inhibitory action of this compound on ALS is characterized by its interaction with a regulatory site on the enzyme, distinct from the active site where substrate binding occurs. This allosteric inhibition leads to a conformational change in the enzyme, which ultimately impairs its catalytic function.

Binding Site and Inhibition Kinetics

This compound, like other imidazolinone herbicides, binds to a regulatory site on the ALS enzyme.[7][8] This binding site is located at the entrance of the substrate access channel. Evidence suggests that imidazolinones are non-competitive or uncompetitive inhibitors with respect to the substrate pyruvate.[9] This means that the inhibitor does not directly compete with the substrate for binding to the active site. Instead, it can bind to either the free enzyme or the enzyme-substrate complex.

The inhibition of ALS by imidazolinones is a time-dependent process, often exhibiting a slow-binding characteristic.[9] This slow, tight binding contributes to their high herbicidal potency.

Conformational Changes in Acetolactate Synthase

Upon binding of an imidazolinone inhibitor like this compound, the ALS enzyme undergoes a significant conformational change.[10] This structural alteration is believed to be the primary mechanism of inhibition. The binding of the inhibitor to the regulatory site induces a change in the three-dimensional structure of the enzyme, which in turn affects the geometry of the active site. This conformational shift reduces the enzyme's affinity for its substrates and/or hinders the catalytic process, leading to a decrease in the production of 2-acetolactate and 2-aceto-2-hydroxybutyrate. Molecular docking studies with related imidazolinones suggest that the inhibitor occupies a pocket near the active site, and its binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.[11][12]

Quantitative Data on ALS Inhibition by Imidazolinones

Direct quantitative data for the inhibition of ALS by this compound is scarce in publicly available literature. Therefore, data from closely related imidazolinone herbicides, imazethapyr and imazaquin, are presented here to provide a comparative understanding of the potency of this class of inhibitors. It is important to note that while the mechanism is conserved, the specific inhibitory constants can vary between different imidazolinone compounds and plant species.

| Herbicide | Plant Species | Inhibition Constant (Ki) | IC50 Value | Reference |

| Imazaquin | Barley (Hordeum vulgare) | 10 µM (initial), 0.55 µM (steady-state) | Not Reported | [9] |

| Imazethapyr | Maize (Zea mays) | Not Reported | R-(-)-IM: more active than S-(+)-IM | [11] |

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. The data for imazethapyr indicates stereospecific inhibition, with the R-(-) enantiomer being more potent.[11]

Experimental Protocols

The following section details a representative methodology for determining the inhibitory effect of this compound on acetolactate synthase activity in vitro. This protocol is based on established methods for assaying ALS activity and its inhibition by herbicides.

Plant Material and Enzyme Extraction

-

Plant Growth: Grow a susceptible plant species (e.g., sunflower, Helianthus annuus) in a controlled environment (e.g., greenhouse or growth chamber) for 2-3 weeks.

-

Tissue Homogenization: Harvest young, actively growing leaves and grind them to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction Buffer: Homogenize the leaf powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl2, 10% v/v glycerol, 10 mM cysteine, and 1 mM PMSF).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Enzyme Solution: The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice and used immediately for the assay.

ALS Enzyme Assay

This assay is a colorimetric method based on the reaction of the product, acetolactate, with creatine and α-naphthol to form a colored complex.

-

Reaction Mixture: Prepare a reaction mixture containing extraction buffer, 20 mM pyruvate, 0.5 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration in the assay not exceeding 1%) to the reaction mixture. A control with no inhibitor should be included.

-

Enzyme Addition: Initiate the reaction by adding the crude enzyme extract to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding sulfuric acid (e.g., 6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

-

Color Development: Incubate the mixture at 60°C for 15 minutes. Then, add a solution of creatine and α-naphthol and incubate again at 60°C for 15 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance of the colored product at 525 nm using a spectrophotometer.

Data Analysis

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of ALS Inhibition by this compound

Caption: this compound binds to a regulatory site on ALS, inducing an inactive conformation.

Experimental Workflow for Determining IC50 of this compound

Caption: Workflow for determining the IC50 of this compound on ALS activity.

Logical Relationship of this compound Action

Caption: The cascade of events following this compound application leading to plant death.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: AC 263840) [sitem.herts.ac.uk]

- 3. This compound-methyl (Ref: AC 222293) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Mutation in the Acetohydroxyacid Synthase (AHAS), Gene Confers Imidazolinone Resistance in Chickpea Cicer arietinum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archive.gersteinlab.org [archive.gersteinlab.org]

- 11. Molecular mechanism of enantioselective inhibition of acetolactate synthase by imazethapyr enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Imazamethabenz Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the isomers of Imazamethabenz, a selective post-emergence herbicide. The information is intended to support research, scientific analysis, and development in the fields of agrochemicals and environmental science.

Introduction to this compound and its Isomerism

This compound is an imidazolinone herbicide primarily used for the control of wild oats and other weeds in cereal crops. The active ingredient, this compound-methyl, is a complex mixture of isomers. Understanding the distinct properties of these isomers is crucial for optimizing herbicidal efficacy and assessing environmental impact.

This compound-methyl exhibits both positional isomerism and stereoisomerism, resulting in a total of four distinct isomers. The positional isomers are determined by the location of the methyl group on the toluate moiety, leading to a meta (5-methyl) and a para (4-methyl) isomer. Furthermore, each of these positional isomers possesses a chiral center at the C4 position of the imidazolinone ring, giving rise to (R) and (S) enantiomers.[1]

Therefore, the four stereoisomers of this compound-methyl are:

-

(R)-methyl 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-m-toluate

-

(S)-methyl 6-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-m-toluate

-

(R)-methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate

-

(S)-methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate

The commercial product is typically a mixture of the meta- and para-isomers.[2]

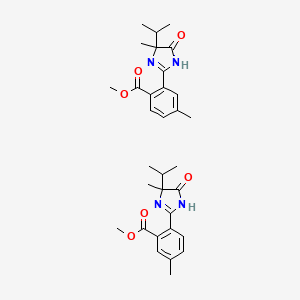

Chemical Structures of this compound-methyl Isomers

The fundamental structure of this compound-methyl consists of an imidazolinone ring linked to a methyl-substituted benzoic acid methyl ester (toluate).

Physicochemical Properties of this compound-methyl Isomers

The physicochemical properties of the this compound-methyl isomers can vary, influencing their environmental fate and biological activity. The following tables summarize the available quantitative data for the mixed isomers and the individual positional isomers. Data for individual enantiomers are not widely available.

Table 1: General and Physicochemical Properties of this compound-methyl Isomers

| Property | Mixed Isomers | meta-Isomer | para-Isomer |

| Molecular Formula | C₁₆H₂₀N₂O₃ | C₁₆H₂₀N₂O₃ | C₁₆H₂₀N₂O₃ |

| Molecular Weight | 288.34 g/mol | 288.34 g/mol | 288.34 g/mol |

| Melting Point | 133 °C[3] | Not Available | 143 - 151 °C[2] |

| Boiling Point | Not Available | Not Available | Not Available |

| Vapor Pressure | 1.50 x 10⁻³ mPa (20 °C)[1] | Not Available | Not Available |

| Water Solubility | - | 2200 mg/L[3] | 1300 mg/L[3] |

| Log P (Kow) | 1.54[1] | 66[3] | 35[3] |

Table 2: Herbicidal Activity of this compound-methyl Isomers

| Isomer | Target Weed | Activity Metric | Value |

| Mixed Isomers | Wild Oat (Avena fatua) | ED₅₀ | 0.5 kg ai/ha (susceptible biotype)[4] |

| meta-Isomer | Wild Oat (Avena fatua) | Phytotoxicity | More phytotoxic than para-isomer[4] |

| para-Isomer | Wild Oat (Avena fatua) | Phytotoxicity | Less phytotoxic than meta-isomer[4] |

| (R)-Enantiomers | General | AHAS Inhibition | Greater inhibiting action than (S)-enantiomers |

| (S)-Enantiomers | General | AHAS Inhibition | Lesser inhibiting action than (R)-enantiomers |

Experimental Protocols

Separation of this compound-methyl Isomers by High-Performance Liquid Chromatography (HPLC)

A detailed method for the separation of all four stereoisomers of this compound-methyl has been developed using chiral HPLC.

Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

Chromatographic Conditions:

-

Column: Protein chiral AGPTM column.

-

Mobile Phase: Acetonitrile (ACN) and 60 mM Ammonium Acetate/Acetic Acid (NH₄Ac-HAc) buffer.

-

Gradient: Isocratic elution with 3% ACN and 97% NH₄Ac-HAc buffer.

-

Flow Rate: 0.9 mL/min.

-

Detection: UV at 247 nm.

-

Temperature: 24 °C.

This method allows for the baseline separation of the four isomers, enabling their individual quantification.

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

This compound-methyl, like other imidazolinone herbicides, functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.

References

An In-depth Technical Guide to the Synthesis Pathway of Imazamethabenz-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Imazamethabenz-methyl, a selective post-emergence herbicide. The document details the chemical reactions, intermediates, and experimental protocols necessary for its laboratory-scale preparation. All quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided.

Introduction

This compound-methyl is a member of the imidazolinone class of herbicides, which function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[1] The commercial product is a mixture of two positional isomers, the meta (m-toluate) and para (p-toluate) isomers, typically in a 3:2 ratio.[2][3] This guide will focus on the synthesis of the individual isomers, which are then combined to produce the final product.

The synthesis of this compound-methyl is a multi-step process that can be broadly divided into three key stages:

-

Formation of the Imidazolinone Ring: This involves the construction of the core heterocyclic structure.

-

Condensation with a Substituted Benzoic Acid Derivative: This step couples the imidazolinone ring with the aromatic portion of the molecule.

-

Esterification: The final step involves the conversion of the carboxylic acid to its methyl ester.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| p-Toluic acid | C₈H₈O₂ | 136.15 | White crystals | 177-180 |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -104.5 |

| Ammonia | NH₃ | 17.03 | Colorless gas | -77.7 |

| Sodium hypobromite | NaOBr | 118.89 | (Prepared in situ) | N/A |

| 2-Amino-2,3-dimethylbutanenitrile | C₆H₁₂N₂ | 112.17 | - | - |

| This compound (p-isomer) | C₁₅H₁₈N₂O₃ | 274.32 | Off-white powder | - |

| This compound-methyl (p-isomer) | C₁₆H₂₀N₂O₃ | 288.34 | Off-white powder | 143 - 151 |

| This compound-methyl (m-isomer) | C₁₆H₂₀N₂O₃ | 288.34 | Off-white powder | - |

Synthesis Pathway of the Para-Isomer of this compound-methyl

The following sections detail the experimental protocols for the synthesis of the para-isomer of this compound-methyl. The synthesis of the meta-isomer follows a similar pathway, starting with m-toluic acid.

Step 1: Synthesis of 2-Amino-p-toluic acid

The initial step involves the conversion of p-toluic acid to 2-amino-p-toluic acid. This is achieved through a three-step sequence: formation of the acid chloride, amidation, and a Hofmann rearrangement.

Experimental Protocol:

-

Formation of p-Toluoyl chloride: A mixture of p-toluic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield p-toluoyl chloride.

-

Amidation to p-Toluamide: The crude p-toluoyl chloride is dissolved in a suitable solvent (e.g., diethyl ether) and cooled in an ice bath. Concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring. The resulting precipitate of p-toluamide is collected by filtration, washed with cold water, and dried.

-

Hofmann Rearrangement to 2-Amino-p-toluic acid: p-Toluamide (1.0 eq) is added to a freshly prepared solution of sodium hypobromite (1.1 eq) at 0-5 °C. The mixture is stirred and allowed to warm to room temperature, then heated to 70-80 °C for 1 hour. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 2-amino-p-toluic acid, which is then filtered, washed, and dried.

Step 2: Synthesis of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid (this compound, p-isomer)

This step involves the construction of the imidazolinone ring and its condensation with the substituted benzoic acid derivative.

Experimental Protocol:

-

A mixture of 2-amino-p-toluic acid (1.0 eq) and 2-amino-2,3-dimethylbutanenitrile (1.1 eq) in a suitable solvent (e.g., toluene) is heated at reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Water is removed azeotropically during the reaction.

-

The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Esterification to this compound-methyl (p-isomer)

The final step is the esterification of the carboxylic acid to yield the methyl ester.

Experimental Protocol:

-

A suspension of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluic acid (1.0 eq) in methanol (excess) is treated with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC or HPLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound-methyl.

-

The product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of the para-isomer of this compound-methyl.

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 2-Amino-p-toluic acid | p-Toluic acid | 60-70 |

| 2 | This compound (p-isomer) | 2-Amino-p-toluic acid | 75-85 |

| 3 | This compound-methyl (p-isomer) | This compound (p-isomer) | 85-95 |

Synthesis Pathway Visualization

The following diagram illustrates the synthesis pathway of the para-isomer of this compound-methyl.

References

A Comprehensive Technical Guide to Imazamethabenz

This technical guide provides an in-depth overview of the herbicide Imazamethabenz, with a focus on its chemical identity, mechanism of action, and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Chemical Identity

This compound is the active acid form of the herbicide, while the commercial product is typically the methyl ester, known as this compound-methyl.[1][2] this compound-methyl is a selective, post-emergence herbicide used to control wild oats and certain broadleaf weeds in cereal crops.[3][4] The technical material is a mixture of two positional isomers, the meta (m-toluate) and para (p-toluate) isomers, in an approximate 3:2 ratio.[5][6]

| Identifier | This compound | This compound-methyl |

| CAS Number | 100728-84-5[2][6] | 81405-85-8[1][7] |

| Molecular Formula | C₁₅H₁₈N₂O₃[6][8] | C₁₆H₂₀N₂O₃[7][9] |

| Molecular Weight | 274.32 g/mol [8] | 288.34 g/mol [5][9] |

| IUPAC Name | A mixture of 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluic acid and 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluic acid[6] | A mixture of methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate[1][5] |

Physicochemical Properties of this compound-methyl

| Property | Value |

| Physical State | Off-white fine powder[5] |

| Melting Point | 113-122°C (starts melting) to 144-153°C (completely melted)[5] |

| Solubility ( g/100 mL at 25°C) | Acetone: 18.2, DMSO: 23.8, Methanol: 24.4, Methylene chloride: 30.0, Toluene: 3.9, Isopropyl alcohol: 14.4, n-Heptane: 0.04, Water: 0.13 (p-isomer), 0.22 (m-isomer)[5] |

| Partition Coefficient (n-octanol/water) | 35 (p-isomer), 66 (m-isomer)[5] |

Mechanism of Action

This compound belongs to the imidazolinone class of herbicides.[6][8] Its primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6][8][10] AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[10][11] By inhibiting this enzyme, this compound disrupts protein synthesis in susceptible plants, leading to cessation of growth and eventual death. This pathway is absent in animals, which contributes to the low mammalian toxicity of this class of herbicides.[11]

Synthesis

The commercial synthesis of this compound-methyl is a multi-step process. It generally involves the creation of the core imidazolinone structure, followed by its coupling to a substituted benzoic acid derivative.[6][12]

-

Imidazolinone Ring Formation : The synthesis typically starts with the condensation of methyl isobutyraldehyde with cyanamide and an acetic acid derivative under controlled conditions to form the substituted imidazolinone ring.[6]

-

Coupling Reaction : The resulting imidazolinone intermediate is then coupled with a substituted benzoic acid, such as 2-methylbenzoic acid, through an acylation reaction.[6]

-

Esterification : The final step is the esterification of the carboxylic acid group with methanol, often under acidic conditions, to produce this compound-methyl. This ester form enhances the compound's solubility and uptake by plants.[6][12]

Experimental Protocols

Analysis of this compound-methyl and its Acid Metabolite in Soil by HPLC

This method outlines the procedure for the quantitative determination of this compound-methyl and its primary metabolite, this compound (the free acid), in soil samples.

Principle: Residues are extracted from soil using an acidic methanol solution followed by an aqueous sodium hydroxide solution. The combined extracts are cleaned up using solid-phase extraction (SPE) with C18 and SCX cartridges. The final determination is performed by High-Performance Liquid Chromatography (HPLC) with a UV detector.[13]

Reagents and Materials:

-

Extraction Solvents: 1% HCl in Methanol, 0.05N Sodium Hydroxide.

-

pH 3.5 Phosphate Buffer.

-

Solid-Phase Extraction (SPE) Cartridges: C18 and SCX.

-

Mobile Phase: A mixture of acetonitrile, deionized water, acetic acid, and triethylamine.

-

Standards: Analytical standards of this compound-methyl and this compound.

-

Apparatus: Analytical balance, centrifuge, flash evaporator, HPLC system with UV detector (240 nm), and other standard laboratory glassware.[13]

Procedure:

-

Extraction:

-

A known weight of the soil sample is extracted with acidic methanol.

-

The sample is then further extracted with aqueous sodium hydroxide.

-

The two extracts are combined for cleanup.[13]

-

-

Cleanup:

-

The combined extract is passed through a C18 SPE cartridge.

-

The eluate is then passed through an SCX SPE cartridge.

-

The residues are eluted from the SCX cartridge and partitioned with methylene chloride.[13]

-

-

Concentration and Reconstitution:

-

The methylene chloride fraction is evaporated to dryness.

-

The residue is redissolved in a known volume of deionized water for HPLC analysis.[13]

-

-

HPLC Analysis:

-

An aliquot of the prepared sample is injected into the HPLC system.

-

Quantitation is achieved by comparing the peak heights of the analytes in the sample to those of external standards.[13]

-

Toxicology and Environmental Fate

Toxicological Data

This compound-methyl exhibits low acute toxicity in mammals.

| Endpoint | Species | Value |

| Acute Oral LD50 | Rat | >5000 mg/kg[5] |

| Acute Oral LD50 | Rabbit | 4500 mg/kg[5] |

| Acute Dermal LD50 | Rat | >2000 mg/kg[5] |

| Acute Dermal LD50 | Rabbit | >2000 mg/kg[5] |

Environmental Fate

-

Soil: this compound-methyl is hydrolyzed in soil to its free acid, this compound. The persistence of this compound-methyl in soil can be influenced by factors such as soil type and organic matter content, with reported half-lives ranging from approximately 35 to over 85 days.[14]

-

Water: The herbicide is stable to hydrolysis under acidic to neutral conditions but hydrolyzes more rapidly in alkaline environments.[14] Photodegradation can also contribute to its dissipation in aqueous solutions, and the rate of this degradation is influenced by pH.[15]

-

Mobility: Field studies indicate that this compound-methyl generally remains in the upper 15 cm of the soil after application.[3] However, runoff can lead to its presence in water bodies, though typically at low concentrations.[3]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. This compound [drugfuture.com]

- 6. This compound (Ref: AC 263840) [sitem.herts.ac.uk]

- 7. par.nsf.gov [par.nsf.gov]

- 8. CAS 100728-84-5: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound-methyl PESTANAL , analytical standard 81405-85-8 [sigmaaldrich.com]

- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-methyl (Ref: AC 222293) [sitem.herts.ac.uk]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and this compound-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and developmental history of imidazolinone herbicides

An In-depth Technical Guide to the Discovery and Developmental History of Imidazolinone Herbicides

Introduction

The imidazolinones are a significant class of herbicides discovered and developed by American Cyanamid Company.[1][2][3] These compounds are characterized by their high efficacy at low application rates, broad-spectrum weed control, and a favorable environmental profile, including low mammalian toxicity.[4][5] Their unique mode of action, which targets an enzyme pathway present in plants but not in animals, has made them a cornerstone of modern weed management. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental protocols related to imidazolinone herbicides, intended for researchers, scientists, and professionals in the field of drug and herbicide development.

The Discovery Pathway: From Serendipity to Synthesis

The journey of the imidazolinone herbicides began in the 1970s at the Agricultural Research Division of American Cyanamid.[3][6] Unlike targeted drug design, the initial discovery was the result of a random chemical screening program, a method that, while less sophisticated than biorational approaches, has proven highly successful in identifying novel compounds with diverse mechanisms of action.[7]

The initial lead molecule was a phthalimide, which demonstrated sufficient herbicidal activity at a rate of 4 kg/ha to justify a dedicated synthesis program.[6][7] Subsequent optimization of this initial structure led to a derivative with promising plant growth inhibition. An attempt to produce larger quantities of this derivative for field trials unexpectedly resulted in the formation of a tricyclic compound. When this same reaction was applied to the original phthalimide lead, the resulting compound exhibited potent, broad-spectrum herbicidal activity.[6] Further exploration and refinement of this new chemical scaffold led directly to the creation of the first imidazolinone herbicide.[6] This discovery was pivotal, though the precise biochemical target, acetohydroxyacid synthase (AHAS), was not understood at the time.[6]

Caption: The discovery process of imidazolinone herbicides.

Mechanism of Action: Inhibition of Amino Acid Synthesis

The herbicidal activity of the imidazolinones stems from their potent and specific inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) (EC 4.1.3.18).[2][6][8][9] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][8]

Upon absorption through both roots and foliage, the herbicide is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissues or growing points.[1][10] By inhibiting AHAS, the herbicide blocks the production of these three critical amino acids.[1][8] This leads to a rapid depletion of their internal pools, which in turn halts protein synthesis and cell division.[2]

The visible symptoms in susceptible plants appear slowly. Treated leaves may remain green for two or more weeks, as photosynthesis is not directly affected.[1] However, growth ceases almost immediately. The meristematic regions, which have the highest demand for amino acids, die first, followed by a slow necrosis of mature tissues as the plant essentially starves to death.[1][2] Because the AHAS enzyme is not present in animals, imidazolinones exhibit very low toxicity to mammals, birds, fish, and insects.[1][11][12]

Caption: Mechanism of action of imidazolinone herbicides.

Developmental History and Key Compounds

Following the initial discovery, American Cyanamid developed and patented a series of imidazolinone herbicides. The first U.S. patent was awarded in 1980 for imazamethabenz-methyl.[6] This was followed by patents for imazaquin, imazapyr, imazapic, and imazethapyr in 1989, and imazamox in 1994.[6] These compounds all share the characteristic imidazolinone ring and a carboxylic acid group, but differ in their attached ring structures, which influences their herbicidal spectrum and crop selectivity.[6]

| Herbicide | Year of U.S. Patent | Primary Uses & Characteristics |

| This compound-methyl | 1980[6] | Selective control of wild oats and other weeds in cereals and sunflower.[13] |

| Imazapyr | 1989[6] | Broad-spectrum, non-selective control of annual and perennial weeds, woody plants, and aquatic vegetation. Used in forestry and non-crop areas.[1][12][14] |

| Imazaquin | 1989[6] | Selective pre- and post-emergence control of broadleaf weeds in soybeans.[6] |

| Imazethapyr | 1989[6] | Selective control of a wide range of grass and broadleaf weeds in soybeans and other leguminous crops.[15] |

| Imazapic | 1989[6] | Used for weed control in peanuts, sugarcane, and imidazolinone-tolerant crops. |

| Imazamox | 1994[6] | Post-emergence control of weeds in various crops, including imidazolinone-tolerant varieties. Marketed in 1997 for use in soybeans.[4] |

Development of Imidazolinone-Tolerant Crops

A major breakthrough in the application of imidazolinone herbicides was the development of tolerant crop varieties. This was achieved through conventional plant breeding techniques, specifically mutagenesis and selection, and does not involve transgenic modification.[5][9][16]

Scientists discovered that a single target-site mutation in the AHAS gene could confer a high level of tolerance to imidazolinone herbicides.[9][16] This discovery allowed breeders to develop crop varieties that could withstand herbicide applications that would kill both weeds and conventional crops.

This technology was commercialized by BASF (which later acquired American Cyanamid's crop protection business) under the Clearfield® brand, starting with maize in 1992.[5][9] The Clearfield® system has since been extended to include wheat, rice, oilseed rape (canola), and sunflower.[5][9][11][16] This innovation has been crucial for managing difficult-to-control weeds, including those that are closely related to the crop, and for controlling key parasitic weeds.[9][16]

Experimental Protocols

Synthesis of Imidazolinone Herbicides

The synthesis of imidazolinone herbicides can be achieved through several routes. A common method involves the reaction of a substituted pyridine- or quinoline-dicarboxylic acid anhydride with an aminonitrile, followed by hydrolysis and cyclization.[17][18]

General Protocol for Imazethapyr Synthesis: [18]

-

Preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride: This intermediate is prepared from 5-ethyl pyridinedicarboxylic acid.

-

Condensation: The 5-ethyl-2,3-pyridinedicarboxylic anhydride is reacted with 2-amino-2,3-dimethylbutyronitrile. This forms the intermediate 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid.

-

Hydrolysis and Cyclization: The cyano group of the intermediate is hydrolyzed to an amide using sodium hydroxide and hydrogen peroxide. This is followed by intramolecular cyclization.

-

Acidification: The final step is acidification of the reaction mixture, which precipitates the imazethapyr product.

Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This in-vitro assay is fundamental to determining the inhibitory activity of imidazolinones on their target enzyme. The protocol involves isolating the enzyme from plant tissue and measuring its activity in the presence and absence of the inhibitor.[2]

Methodology: [2]

-

Plant Material: Use young, etiolated corn seedlings (e.g., Zea mays L. Pioneer var 3547) grown in darkness for 3 days.[2]

-

Enzyme Extraction:

-

Homogenize root and shoot tissue in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM EDTA, 100 mM sodium pyruvate, 10% v/v glycerol, and 10 mM cysteine).

-

Filter the homogenate through cheesecloth and centrifuge at 14,000g for 15 minutes to remove cell debris.

-

Perform an ammonium sulfate precipitation on the supernatant (bring to 65% saturation) to concentrate the enzyme. Centrifuge again and discard the supernatant.

-

Resuspend the pellet in a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.0, with 20 mM sodium pyruvate and 1 mM MgCl2) and desalt using a gel filtration column (e.g., Sephadex G-25).

-

-

Enzyme Assay:

-

The assay mixture should contain buffer (e.g., 50 mM potassium phosphate, pH 7.0), 100 mM sodium pyruvate, 1 mM MgCl2, 10 µM FAD, and 0.5 mM thiamine pyrophosphate.

-

Add various concentrations of the imidazolinone inhibitor (dissolved in a suitable solvent like DMSO) to the assay tubes.

-

Initiate the reaction by adding the partially purified enzyme extract. Incubate at 35°C for 1 hour.

-

Stop the reaction by adding H2SO4. The acid decarboxylates the product of the AHAS reaction (acetolactate) to acetoin.

-

Quantify the amount of acetoin produced using the colorimetric method of Westerfeld (reaction with creatine and α-naphthol). Read the absorbance at 525 nm.

-

-

Data Analysis:

-

Compare the enzyme activity in the presence of the inhibitor to the control (no inhibitor).

-

Calculate the concentration of inhibitor required for 50% inhibition (I50). The inhibition constant (Ki) can be determined using a Dixon plot.[2]

-

References

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Imazaquin - Wikipedia [en.wikipedia.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Imidazolinones, herbicides, acetolactase synthase, herbicide, injury, damage, symptoms [ptrpest.com]

- 9. Imidazolinone-tolerant crops: history, current status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US10077248B2 - Form of imazapyr, a process for its preparation and use the same - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. blogs.clemson.edu [blogs.clemson.edu]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. agriculture.basf.com [agriculture.basf.com]

- 15. fao.org [fao.org]

- 16. home.czu.cz [home.czu.cz]

- 17. [PDF] Imidazolinone herbicides: Synthesis and novel chemistry† | Semantic Scholar [semanticscholar.org]

- 18. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]

A Comprehensive Technical Guide on the Solubility and Stability of Imazamethabenz-methyl

This technical guide provides an in-depth analysis of the solubility and stability of the herbicide imazamethabenz-methyl. The information is tailored for researchers, scientists, and professionals in drug development and crop protection, offering detailed data, experimental protocols, and key chemical pathway visualizations.

Executive Summary

This compound-methyl is a selective, systemic herbicide used for the post-emergence control of various weeds. Its efficacy and environmental fate are significantly influenced by its solubility in different solvents and its stability under various environmental conditions. This document outlines the key physicochemical properties of this compound-methyl, with a focus on its solubility and stability profiles. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental methodologies are provided.

Physicochemical Properties of this compound-methyl

This compound-methyl is comprised of a mixture of two positional isomers: the meta and para isomers.[1] These isomers exhibit different physical properties, including water solubility.[1]

Solubility Profile

The solubility of this compound-methyl is a critical parameter for its formulation and application. The following tables summarize its solubility in aqueous and organic solvents.

Aqueous Solubility

The water solubility of this compound-methyl is influenced by pH.

| Isomer | Solubility (mg/L) | Temperature (°C) | pH | Reference |

| Mixture | 1114 | 20 | 7 | [2] |

| para-isomer | 857,000 | Not Specified | Not Specified | [1] |

| meta-isomer | 1,370,000 | Not Specified | Not Specified | [1] |

Note: The significantly higher solubility values for the individual isomers from the cited source appear to be several orders of magnitude greater than for the mixture and may be a reporting error in the original publication. They are presented here as found in the source.

Organic Solvent Solubility

This compound-methyl exhibits varying degrees of solubility in different organic solvents.

| Solvent | Solubility (mg/L) | Temperature (°C) | Reference |

| Acetone | 291,000 | 20 | [2] |

| Chloroform | 135,000 | 20 | [2] |

| Xylene | 57,500 | 20 | [2] |

Stability Profile

The stability of this compound-methyl is crucial for its storage, handling, and persistence in the environment. Key factors affecting its stability include hydrolysis and photodegradation.

Hydrolytic Stability

This compound-methyl is susceptible to hydrolysis, with the rate being highly dependent on pH.[1][3]

| pH Range | Rate of Hydrolysis | Half-life (DT₅₀) at 20°C | Reference |

| < 7 | Stable | Not specified | [4] |

| 5 to 7 | Slow | 133 days (at pH 7) | [2] |

| > 7 (alkaline) | Rapidly increases with increasing pH | Not specified | [1][3][4][5] |

| 9 | Rapid | Not specified | [2] |

The hydrolysis of this compound-methyl is a significant degradation pathway in soil.[4] The para isomer has been observed to degrade more rapidly than the meta isomer.[1][3][5]

Photolytic Stability

This compound-methyl undergoes degradation upon exposure to light.

| Condition | Observation | Half-life (DT₅₀) | Reference |

| Aqueous solution (pH 7) | Susceptible to photodegradation | 36 days | [2] |

| Increasing pH | Rate of photodegradation increases, plateauing after pH 5.2 | Not specified | [1][3][5][6] |

| UV light (253.7 nm) | Faster degradation compared to 310 nm | Not specified | [1][3][5][6] |

| UV light (310 nm) | The meta isomer is more reactive than the para isomer | Not specified | [6] |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound-methyl.

Solubility Determination

Objective: To determine the solubility of this compound-methyl in a given solvent. The flask method is suitable for substances with solubilities above 10 mg/L.[7]

Materials:

-

This compound-methyl (analytical standard)

-

Solvent of interest (e.g., water, acetone)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or shaker

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

-

Add an excess amount of this compound-methyl to a flask containing the solvent.

-

Seal the flask and place it in a constant temperature shaker bath set to 20°C.

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the undissolved material to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining particulates.

-

Quantify the concentration of this compound-methyl in the filtrate using a validated HPLC method.[8]

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound-methyl at different pH values.

Materials:

-

This compound-methyl

-

Sterile buffer solutions at various pH values (e.g., 4, 7, 9)

-

Constant temperature incubator

-

HPLC system

Procedure:

-

Prepare solutions of this compound-methyl in the different pH buffers.

-

Place the solutions in a constant temperature incubator in the dark to prevent photodegradation.

-

At specified time intervals, withdraw samples from each solution.

-

Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound-methyl.

-

Calculate the rate of hydrolysis and the half-life (DT₅₀) for each pH condition.

Photolytic Stability Testing

Objective: To evaluate the degradation of this compound-methyl under light exposure.

Materials:

-

This compound-methyl

-

Quartz tubes

-

Photoreactor with controlled light source (e.g., xenon lamp simulating sunlight, or specific UV lamps)

-

HPLC system

Procedure:

-

Prepare an aqueous solution of this compound-methyl.

-

Fill quartz tubes with the solution. Include dark controls wrapped in aluminum foil.

-

Expose the tubes in the photoreactor for a defined period.

-

At set time points, remove a tube and a dark control for analysis.

-

Analyze the samples by HPLC to measure the concentration of this compound-methyl.

-

Determine the rate of photodegradation and the photolytic half-life.

Visualizations

Mode of Action Signaling Pathway

This compound-methyl, like other imidazolinone herbicides, acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][9] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

Caption: Mode of action of this compound via inhibition of the AHAS enzyme.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of this compound-methyl.

Caption: General workflow for hydrolysis and photolysis stability studies.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound-methyl (Ref: AC 222293) [sitem.herts.ac.uk]

- 3. Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and this compound-methyl in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. This compound (Ref: AC 263840) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Degradation Pathways of Imazamethabenz in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazamethabenz-methyl is a selective, systemic herbicide belonging to the imidazolinone family. It is applied post-emergence to control grass and broadleaf weeds in cereal crops. The environmental fate of this compound-methyl is of significant interest due to its potential to impact non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes.

The degradation of this compound is a multifaceted process involving biotic and abiotic mechanisms. In terrestrial environments, microbial activity and hydrolysis are the primary drivers of its breakdown. In aquatic systems, the herbicide is mainly degraded through hydrolysis and photolysis.

Degradation in Soil

The persistence of this compound in soil is influenced by a combination of microbial degradation and chemical hydrolysis. The initial and most significant transformation is the hydrolysis of the methyl ester to its corresponding free acid, this compound. This acid form is then further metabolized by soil microorganisms.

The degradation pathway in soil proceeds through the following key steps:

-

Hydrolysis: The ester linkage of this compound-methyl is cleaved to form this compound acid. This process can be both chemically and biologically mediated.

-

Microbial Metabolism: Soil microorganisms utilize this compound acid as a substrate, leading to the opening of the imidazolinone ring and subsequent degradation. This process results in the formation of dicarboxylic and tricarboxylic acid metabolites[1].

The rate of degradation is influenced by soil properties such as pH, organic matter content, moisture, and temperature, all of which affect microbial activity.

Quantitative Data for Soil Degradation

The dissipation of this compound in soil is often quantified by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to degrade.

| Soil Type | Condition | Half-life (DT₅₀) in days | Reference |

| Sandy Loam | Field | 35 | [1] |

| Sandy Loam with Organic Fertilizers | Field | 55 - 85 | [1] |

| Silt Loam | Field | 42 - 84 | [1] |

| Silty Clay | Field | > 84 | [1] |

| Not Specified | Aerobic Lab | 30 | |

| Not Specified | Aerobic Lab | 47 |

Experimental Protocols for Soil Degradation Studies

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a typical laboratory experiment to assess the aerobic degradation of this compound in soil.

-

Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural region, typically from the top 0-20 cm layer.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Pre-incubate the soil at the test temperature and moisture content for a period (e.g., 7-14 days) to allow microbial activity to stabilize.

-

-

Test Substance Application:

-

Use ¹⁴C-labeled this compound-methyl to facilitate tracking of the parent compound and its metabolites.

-

Prepare a stock solution of the test substance in a suitable solvent.

-

Apply the test substance to the soil at a concentration relevant to its agricultural application rate. Ensure even distribution by thoroughly mixing.

-

-

Incubation:

-

Place the treated soil samples into incubation vessels (e.g., biometer flasks).

-

Maintain the soil moisture at a constant level, typically 40-60% of the maximum water holding capacity.

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Include traps for volatile organic compounds and ¹⁴CO₂ (e.g., ethylene glycol and potassium hydroxide solutions) to monitor mineralization.

-

-

Sampling and Analysis:

-

Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound-methyl and its transformation products.

-

Quantify the radioactivity in the extracts, non-extractable residues, and volatile traps to establish a mass balance.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of this compound-methyl using first-order kinetics.

-

Identify and quantify the major metabolites, and determine their rates of formation and decline.

-

Visualizing Soil Degradation

Degradation in Water

In aquatic environments, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis.

-

Hydrolysis: Similar to the process in soil, the ester linkage of this compound-methyl is susceptible to hydrolysis, yielding this compound acid. The rate of this reaction is highly dependent on the pH of the water, with faster degradation occurring under alkaline conditions[2].

-

Photolysis: this compound can be degraded by sunlight in a process known as photolysis. The rate of photolytic degradation is influenced by light intensity and the presence of photosensitizing substances in the water, such as natural organic matter[2].

Quantitative Data for Aquatic Degradation

| Process | Condition | Half-life (DT₅₀) in days | Reference |

| Hydrolysis | pH 7, 20°C | 133 | |

| Photolysis | pH 7 | 36 | |

| Photolysis | Aqueous solution, UV light (48h) | 87% degradation | [3] |

Experimental Protocols for Aquatic Degradation Studies

Aqueous Photolysis Study

This protocol describes a laboratory experiment to determine the rate of photolysis of this compound in water.

-

Solution Preparation:

-

Prepare buffered aqueous solutions at different pH values (e.g., 5, 7, and 9) using sterile, purified water.

-

Prepare a stock solution of this compound-methyl in a water-miscible solvent (e.g., acetonitrile).

-

Spike the buffered solutions with the stock solution to achieve a known initial concentration of the herbicide.

-

-

Irradiation:

-

Place the solutions in photolysis-grade quartz cells that are transparent to the relevant wavelengths of light.

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm).

-

Maintain a constant temperature during the experiment (e.g., 25 ± 2 °C).

-

Include dark control samples, wrapped in aluminum foil, to differentiate between photolytic and hydrolytic degradation.

-

-

Sampling and Analysis:

-

Collect samples from both the irradiated and dark control solutions at various time points.

-

Analyze the samples directly by HPLC-UV or LC-MS/MS to determine the concentration of this compound-methyl.

-

-

Data Analysis:

-

Plot the concentration of this compound-methyl versus time for both irradiated and dark samples.

-

Calculate the first-order rate constants and the half-lives for both total degradation (in the light) and hydrolysis (in the dark).

-

The photolysis half-life can be calculated by correcting for the rate of hydrolysis.

-

Visualizing Aquatic Degradation

Analytical Methodologies

The accurate quantification of this compound and its metabolites is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or, more commonly, a Mass Spectrometer (MS) is the analytical technique of choice.

Typical LC-MS/MS Method:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound-methyl and each of its metabolites.

-

Conclusion

The degradation of this compound in the environment is a complex process driven by microbial activity in soil and abiotic factors in water. In soil, the primary pathway involves hydrolysis to this compound acid, followed by microbial metabolism to dicarboxylic and tricarboxylic acids. In water, hydrolysis and photolysis are the dominant degradation mechanisms. The rate of degradation is highly dependent on environmental conditions such as soil type, pH, temperature, and sunlight exposure. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental risk associated with the use of this herbicide.

References

Toxicological Profile of Imazamethabenz on Non-Target Organisms: A Technical Guide

Introduction

Imazamethabenz is a selective, systemic herbicide belonging to the imidazolinone chemical family. It is primarily used for the post-emergence control of wild oats and various broadleaf weeds in cereal crops. Its herbicidal activity stems from the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its agricultural application, it is imperative for researchers, scientists, and drug development professionals to understand its toxicological profile concerning non-target organisms to fully assess its environmental impact. This technical guide provides an in-depth overview of the known toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Mechanism of Action

The primary mode of action for this compound in target plant species is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] The absence of these essential amino acids leads to the cessation of cell division and, ultimately, plant death. It is a critical point of distinction that the AHAS enzyme is not present in animals, indicating that the mechanism of toxicity in non-target fauna is different from its herbicidal mode of action.[4]

Figure 1. Mechanism of action of this compound in target plants.

For non-target animals, the specific signaling pathways for this compound toxicity are not well-documented in publicly available literature. However, regulatory assessments have identified the liver as the primary target organ in rats, with chronic exposure in dogs leading to slight hematological changes and effects on organ weights. This suggests that toxicity may be linked to the metabolic processing of the xenobiotic in the liver.

Figure 2. Postulated general pathway for this compound toxicity in mammals.

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for this compound-methyl on various non-target organisms.

Table 1: Toxicity to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Exposure Duration | Source |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 100 | 96 hours | [1] |

| Daphnia magna (Water Flea) | EC50 | > 220 | 48 hours | [1] |

Table 2: Toxicity to Terrestrial Invertebrates

| Species | Endpoint | Value (mg/kg soil) | Exposure Duration | Source |

| Eisenia fetida (Earthworm) | Acute LC50 | > 123 | 14 days | [1] |

| Honeybee (Apis mellifera) | Acute Contact LD50 | Data not available | 48 hours | - |

| Honeybee (Apis mellifera) | Acute Oral LD50 | Data not available | 48 hours | - |

Table 3: Toxicity to Mammals

| Species | Endpoint | Value (mg/kg bw) | Notes | Source |

| Rat | Acute Oral LD50 | >500 to <2,000 | Harmful if swallowed. | [5] |

| Rat | Chronic NOAEL | Data not available | Liver identified as the main target of toxicity. | |

| Dog | Chronic NOAEL | Data not available | Slight hematological changes and effects on organ/body weight observed at high doses. |

Note on Mammalian Data: A 1-year dietary study on the related imidazolinone herbicide, imazethapyr, showed a NOAEL of 25 mg/kg bw/day in dogs, based on slight anemia. A 2-year study in rats established a NOAEL of 500 mg/kg bw/day. This information may serve as a surrogate in the absence of specific chronic data for this compound.

Table 4: Toxicity to Avian Species

| Species | Endpoint | Value | Exposure Duration | Source |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | Data not available | - | - |

| Anas platyrhynchos (Mallard Duck) | Dietary LC50 | Data not available | 5 days | - |

Note on Avian Data: A re-evaluation by Health Canada concluded that this compound-methyl presents a negligible risk to wild birds at expected environmental concentrations, though specific quantitative endpoints are not provided.

Experimental Protocols

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos), typically young adults.

-

Test Substance: this compound, dissolved in a suitable vehicle (e.g., corn oil).

-

Administration: A single dose is administered directly into the gizzard or proventriculus by oral gavage.

-

Dose Levels: A range-finding study is first conducted to determine the approximate lethal dose. The definitive test uses at least three dose levels, plus a vehicle control group, with at least 10 birds per group (sexes equally represented). A limit test at 2000 mg/kg body weight may be used if low toxicity is expected.

-

Observation Period: Birds are observed for at least 14 days.

-

Endpoints:

-

Mortality: Checked twice daily. The LD50 (the dose estimated to be lethal to 50% of the test population) is calculated.

-

Sub-lethal Effects: Observations for signs of toxicity (e.g., changes in appearance, behavior, motor activity) are made at 1, 4, and 24 hours post-dosing and daily thereafter.

-

Body Weight: Measured at the start, on day 7, and at the end of the study.

-

Gross Necropsy: All birds (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

-

Figure 3. Experimental workflow for an avian acute oral toxicity test.

Daphnia magna Chronic Toxicity Test (based on OECD Guideline 211)

-

Test Species: Daphnia magna, less than 24 hours old at the start of the test.

-

Test System: Semi-static renewal system, where the test solutions are renewed, for example, three times per week.

-

Test Duration: 21 days.

-

Test Concentrations: At least five concentrations of this compound in a geometric series, plus a control.

-

Replicates: At least 10 replicates per concentration, with one daphnid per replicate.

-

Endpoints:

-

Parental Mortality: Survival of the parent daphnids is recorded daily.

-

Reproduction: The number of live offspring produced per surviving parent is counted at each renewal.

-

The primary endpoints are the Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC) for both survival and reproduction. The ECx (e.g., EC10, EC20) for reproductive output may also be calculated.

-

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

-

Test Species: Eisenia fetida, adult worms with clitellum.

-

Test Medium: Artificial soil.

-

Test Procedure: The test substance is mixed into the soil. Ten worms are introduced into each test container.

-

Test Concentrations: At least five concentrations in a geometric series, plus a control.

-

Test Duration: 14 days.

-

Endpoints:

-

Mortality: Assessed on day 7 and day 14. The LC50 is calculated.

-

Behavioral Effects: Any abnormal behavior is noted.

-

Body Weight: Changes in body weight are recorded.

-

Conclusion

The available data indicates that this compound exhibits low acute toxicity to a range of non-target organisms, including fish, aquatic invertebrates, earthworms, and mammals.[1] The primary herbicidal mechanism of action, inhibition of the AHAS enzyme, is specific to plants and does not directly translate to animal species.[4] Toxicological effects observed in mammals at high doses, such as hepatotoxicity, suggest a different, likely metabolic, pathway of toxicity.

However, significant data gaps remain, particularly concerning the chronic toxicity to a broader range of species and the acute and chronic toxicity to birds. While regulatory assessments have concluded a negligible risk under typical use conditions, the lack of publicly available, detailed quantitative data necessitates a cautious approach. Future research should focus on filling these data gaps to allow for a more comprehensive and robust environmental risk assessment. The experimental protocols outlined in this guide, based on international standards, provide a framework for conducting such vital research.

References

An In-depth Technical Guide on the Environmental Fate and Mobility of Imazamethabenz in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide Imazamethabenz in the soil matrix. The information presented herein is intended to support environmental risk assessments, inform research activities, and provide valuable data for professionals in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a thorough understanding of this compound's behavior in the terrestrial environment.

Physicochemical Properties and Formulations

This compound is a selective, systemic herbicide belonging to the imidazolinone family. It is absorbed through both the roots and leaves of plants and acts by inhibiting acetohydroxyacid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids.[1] It is typically formulated as a liquid concentrate or soluble granules.[1] The technical material is a mixture of meta and para isomers.[2]

Environmental Fate of this compound in Soil

The environmental fate of this compound in soil is governed by a combination of transformation and transport processes, including degradation (biotic and abiotic), adsorption-desorption, and leaching. These processes are influenced by soil properties such as pH, organic matter content, clay content, and microbial activity.

Degradation

The primary route of dissipation for this compound in soil is microbial degradation.[3] It can also undergo chemical hydrolysis, particularly under alkaline conditions.[4] this compound-methyl is first hydrolyzed to its free acid, this compound, which is then further metabolized.[4]

Table 1: Soil Half-life (DT₅₀) of this compound-methyl

| Soil Type | DT₅₀ (days) | Conditions | Reference |

| Not specified | 47 | Aerobic, laboratory at 20°C | [5] |

| Sandy Loam | 35 | Field plots | [4] |

| Sandy Loam | 55 - 85 | Field plots amended with organic fertilizers | [4] |

Adsorption and Desorption

The sorption of this compound to soil particles is a key factor influencing its mobility and bioavailability. Sorption is generally weak and is influenced by soil pH, organic matter, and clay content.[4] Lower soil pH and higher organic carbon content lead to increased sorption.[6]

Table 2: Soil Sorption Coefficients (Koc) of this compound-methyl

| Parameter | Value (mL/g) | Interpretation | Reference |

| Koc | 60.3 | Moderate mobility | |

| Log P | 1.54 | Low |

Mobility and Leaching

Due to its relatively weak sorption to soil, this compound has the potential for leaching, particularly in soils with low organic matter and coarse texture.[4] Its mobility is significantly influenced by the same factors that affect sorption, with higher mobility observed in alkaline soils.

A Groundwater Ubiquity Score (GUS) has been calculated for this compound-methyl, which indicates its leaching potential. The GUS is an empirical index that relates pesticide persistence (half-life) and sorption in soil (Koc).

Table 3: Leaching Potential of this compound-methyl

| Parameter | Value | Interpretation | Reference |

| GUS Leaching Potential Index | 4.11 | High leachability |

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.

Soil Adsorption/Desorption Study (OECD Guideline 106)

This study determines the adsorption and desorption characteristics of a chemical in soil using a batch equilibrium method.

Methodology:

-

Preparation of Test Substance Solution: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution. A series of dilutions are made to cover a range of concentrations.

-

Soil Preparation: At least five different soil types with varying properties (pH, organic carbon, texture) are recommended. The soils are air-dried and sieved (<2 mm).

-

Adsorption Phase: A known mass of soil is mixed with a known volume of the test substance solution in a centrifuge tube. The tubes are agitated at a constant temperature (e.g., 20-25°C) until equilibrium is reached (typically 24-48 hours).

-

Equilibrium and Analysis: After equilibration, the soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound in the supernatant is determined using a suitable analytical method (e.g., HPLC-UV). The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂. The tubes are agitated again for the same duration as the adsorption phase. The concentration of this compound in the solution is then measured to determine the amount desorbed.

-

Data Analysis: The adsorption and desorption data are fitted to the Freundlich or Langmuir isotherm equations to determine the adsorption (Kd, Koc) and desorption (Kdes) coefficients.

Aerobic Soil Degradation Study (OECD Guideline 307)

This study evaluates the rate and pathway of aerobic degradation of a chemical in soil.

Methodology:

-

Test System: The study is conducted in flow-through systems or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ (if using a radiolabeled test substance).

-

Soil: At least one soil type is used, typically a sandy loam or silt loam. The soil moisture is adjusted to 40-60% of its maximum water holding capacity.

-

Application of Test Substance: this compound is applied to the soil surface at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the system.

-

Sampling and Analysis: Soil samples are taken at various time intervals. The soil is extracted with appropriate solvents, and the concentrations of the parent compound and its major transformation products are determined by a suitable analytical method. Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting.

-

Data Analysis: The degradation rate of this compound is determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics) to calculate the DT₅₀ value.

Soil Column Leaching Study (Based on OECD Guideline 312)

This study assesses the mobility and leaching potential of a chemical and its degradation products in a soil column.

Methodology:

-

Column Preparation: Glass columns (e.g., 30 cm in length) are packed with sieved soil to a uniform bulk density. The soil is pre-wetted with a 0.01 M CaCl₂ solution.

-

Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: A simulated rainfall (0.01 M CaCl₂ solution) is applied to the top of the column at a constant rate for a defined period (e.g., 48 hours).

-

Leachate Collection: The leachate that passes through the column is collected in fractions at regular intervals.

-

Soil Sectioning: After the leaching period, the soil column is frozen and sectioned into segments (e.g., every 5 cm).

-

Analysis: The concentration of this compound and its metabolites in each leachate fraction and soil segment is determined.

-

Data Analysis: A mass balance is performed to account for the total applied substance. The distribution of the chemical and its metabolites throughout the soil profile and in the leachate provides a measure of its mobility.

Visualizations

The following diagrams illustrate key processes and workflows related to the environmental fate of this compound in soil.

Caption: Degradation pathway of this compound-methyl in soil.

Caption: Workflow for a soil sorption/desorption batch equilibrium study.

Caption: Factors influencing the environmental fate of this compound in soil.

Analytical Methodologies

The determination of this compound and its metabolites in soil and water samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS).

A common procedure involves:

-

Extraction: Soil samples are extracted with a suitable solvent mixture, such as methanol/water or acetonitrile/water.

-

Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

Analysis: The final extract is analyzed by HPLC. For UV detection, a wavelength of around 240 nm is typically used for imidazolinone herbicides.[7]

Conclusion

The environmental fate and mobility of this compound in soil are complex processes influenced by a multitude of factors. It is characterized by moderate persistence, with microbial degradation being the primary dissipation pathway. Its sorption to soil is relatively weak, leading to a high potential for leaching, particularly in soils with low organic matter and high pH. A thorough understanding of these processes, supported by standardized experimental data, is crucial for accurately assessing the environmental risks associated with the use of this herbicide. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and professionals involved in the study and regulation of this compound and other similar compounds.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. This compound (Ref: AC 263840) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound-methyl (Ref: AC 222293) [sitem.herts.ac.uk]